

An In-depth Technical Guide to the Chemical Properties of Methylamine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylamine hydrobromide*

Cat. No.: *B1254693*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **methylamine hydrobromide**. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and safety.

Chemical and Physical Properties

Methylamine hydrobromide, also known as methylammonium bromide, is a white to almost white crystalline solid.^{[1][2]} It is the salt formed from the reaction of the weak base methylamine and the strong acid hydrobromic acid.^[3] This compound is noted for its solubility in water and is also soluble in ethanol, DMF, and DMSO.^{[4][5]} It is increasingly utilized as a precursor in the fabrication of perovskite solar cells and other optoelectronic devices.^{[2][6]}

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **methylamine hydrobromide**.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	CH ₅ N·HBr or CH ₆ BrN	[7][8]
Molecular Weight	111.97 g/mol	[7][9]
Appearance	White to almost white powder/crystals	[1]
Melting Point	248-253 °C	
Solubility	Soluble in water, ethanol, DMF, DMSO	[4][5]
Hygroscopicity	Hygroscopic	

Table 2: Identification and Nomenclature

Identifier	Value	Source(s)
IUPAC Name	methylazanium bromide	[7]
Synonyms	Methylammonium bromide, MABr	[2][8]
CAS Number	6876-37-5	[8][9]
PubChem CID	3014526	[7]
EC Number	229-981-5	[8]
InChI	InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H	[7]
InChIKey	ISWNAMNOYHCTSB-UHFFFAOYSA-N	[7]
SMILES	C[NH3+].[Br-]	[7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **methylamine hydrobromide**.

Table 3: Spectroscopic Information

Technique	Data Availability	Source(s)
ATR-IR	Spectra available from Bio-Rad	
	Laboratories, Inc. and TCI	[7]
	Chemicals India Pvt. Ltd.	
FT-Raman	Spectra available from Bio-Rad	
	Laboratories, Inc. and TCI	[7]
	Chemicals India Pvt. Ltd.	
NMR	Conforms to structure	

Reactivity and Stability

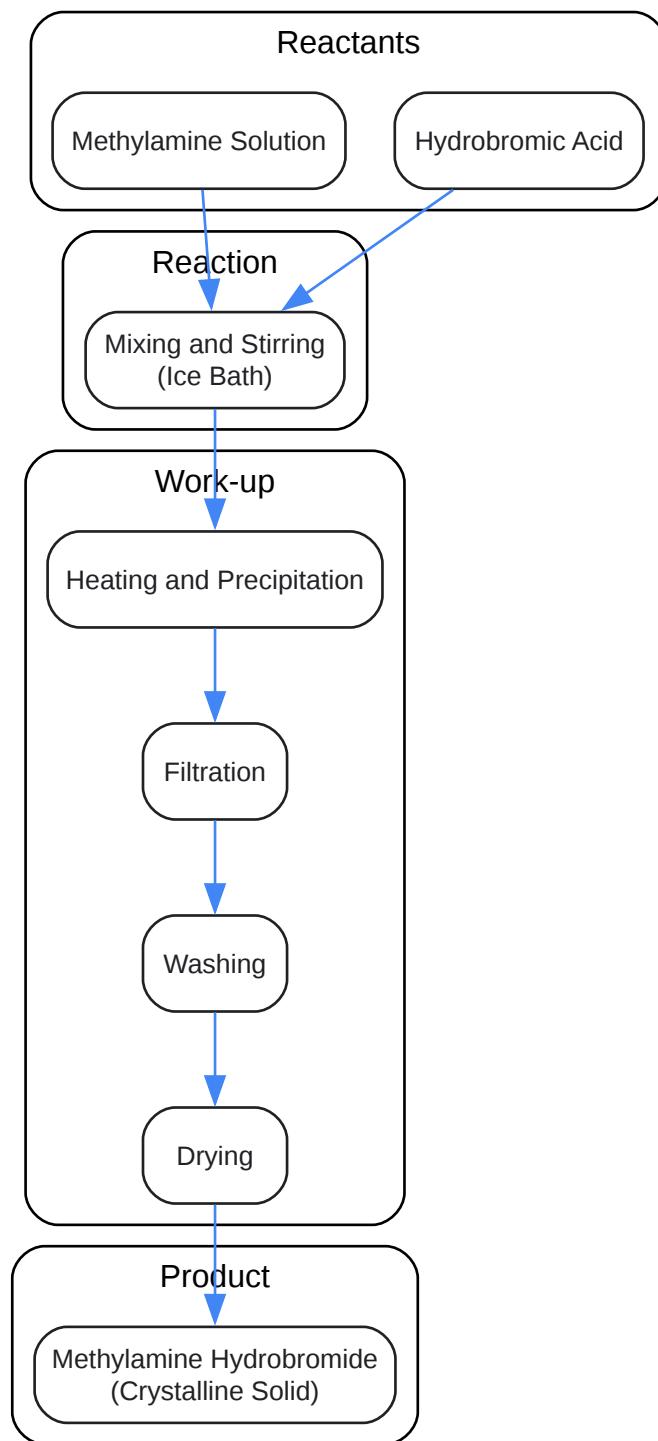
Methylamine hydrobromide is stable under standard laboratory conditions.[\[8\]](#) However, it is hygroscopic and should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[\[8\]](#) It is incompatible with strong oxidizing agents.[\[8\]](#) Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NO_x), and hydrogen bromide.[\[8\]](#)

Experimental Protocols

Synthesis of Methylamine Hydrobromide

The synthesis of **methylamine hydrobromide** is typically achieved through the acid-base reaction of methylamine with hydrobromic acid. Below is a representative laboratory-scale protocol adapted from literature procedures.[\[10\]](#)

Materials:


- Methylamine solution (e.g., 40 wt. % in water)
- Hydrobromic acid (e.g., 48 wt. % in water)

- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Heating mantle
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a stoichiometric amount of methylamine solution.
- Acid Addition: Cool the flask in an ice bath to manage the exothermic reaction. Slowly add a stoichiometric amount of hydrobromic acid dropwise to the stirred methylamine solution.
- Reaction: Continue stirring the solution in the ice bath for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.
- Precipitation and Crystallization: After the initial reaction, the resulting solution is heated (e.g., to 60-70°C) to evaporate excess water and solvent, leading to the precipitation of **methylamine hydrobromide**.^[10]
- Isolation and Drying: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or chloroform) to remove impurities, and then dried under vacuum to yield the final product.^[11]

Diagram of Synthesis Workflow:

[Click to download full resolution via product page](#)

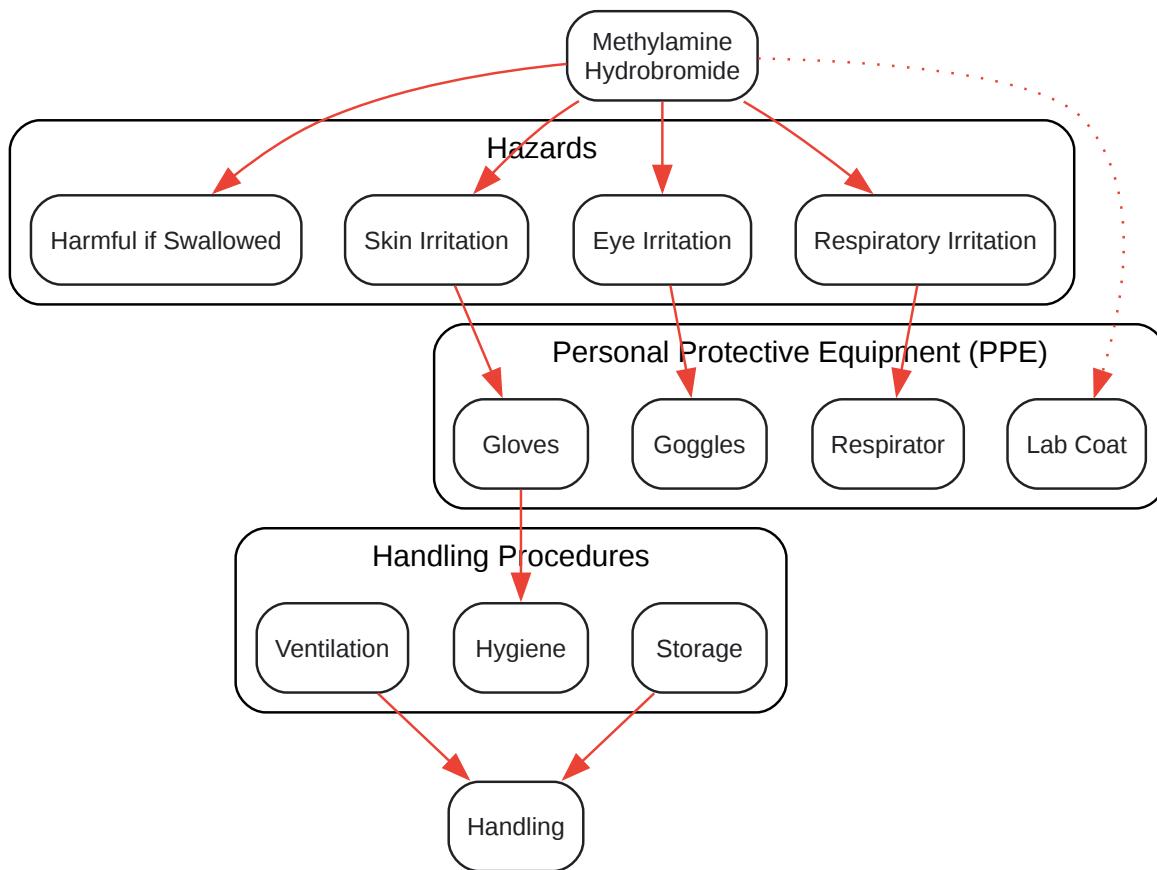
Caption: A generalized workflow for the synthesis of **methylamine hydrobromide**.

Safety and Handling

Methylamine hydrobromide is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[\[8\]](#)

Table 4: GHS Hazard Statements

Code	Statement	Source(s)
H302	Harmful if swallowed	
H315	Causes skin irritation	[8]
H319	Causes serious eye irritation	[8]
H335	May cause respiratory irritation	


Recommended Handling Practices:

- Ventilation: Handle in a well-ventilated area, preferably in a fume hood.[\[8\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[\[8\]](#) In case of dust formation, a dust respirator is recommended.[\[8\]](#)
- Hygiene: Wash hands thoroughly after handling.[\[8\]](#) Do not eat, drink, or smoke in the work area.
- Storage: Store in a tightly closed container in a cool, dry, and dark place.[\[8\]](#) Store under an inert gas due to its hygroscopic nature.[\[8\]](#)

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of water. If irritation persists, seek medical attention.[\[8\]](#)
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[\[8\]](#)
- If swallowed: Rinse mouth with water and seek immediate medical attention.

Logical Relationship of Safety Precautions:

[Click to download full resolution via product page](#)

Caption: Interrelationship of hazards and recommended safety measures.

Applications

The primary contemporary application of **methylamine hydrobromide** is in materials science, particularly as a precursor for the synthesis of methylammonium lead bromide ($\text{CH}_3\text{NH}_3\text{PbBr}_3$) perovskites.^[6] These materials are of significant interest for their use in:

- Perovskite Solar Cells (PSCs): Offering high power conversion efficiencies.^{[2][6]}
- Light-Emitting Diodes (LEDs): Due to their excellent photoluminescence properties.^[6]
- Photodetectors and other optoelectronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylamine Hydrobromide (Low water content), 5G | Labscoop [labscoop.com]
- 2. Methylammonium bromide - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. hanyaomaterial.com [hanyaomaterial.com]
- 5. labsolu.ca [labsolu.ca]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. Methylamine hydrobromide | CH6BrN | CID 3014526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Methanamine hydrobromide | CH6BrN | CID 13000536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methylamine Synthesis FAQ [erowid.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Methylamine Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1254693#methylamine-hydrobromide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com